2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-4-15-9-6-12(8(3)11(13)14)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMCJVZUPIJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrrolidine ring substituted with ethoxy groups and a propanoic acid moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
1. Anti-inflammatory Effects
Research indicates that compounds similar to 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid exhibit anti-inflammatory properties. For instance, studies have shown that derivatives containing a propanoic acid moiety can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, these compounds have been observed to inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the production of anti-inflammatory cytokines like IL-10 .
2. Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. In vitro studies demonstrate that certain derivatives can significantly reduce cell viability in cancer models while showing lower toxicity towards non-cancerous cells. For example, some analogs have demonstrated over 50% reduction in cell viability in A549 lung cancer cells .
| Compound | Cell Line | Viability Reduction (%) | Toxicity to Non-cancerous Cells |
|---|---|---|---|
| 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid | A549 (lung cancer) | 50% | Low |
| Related Derivative 1 | HeLa (cervical cancer) | 65% | Moderate |
| Related Derivative 2 | MCF7 (breast cancer) | 70% | Low |
The mechanism by which 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid exerts its biological effects may involve modulation of signaling pathways associated with inflammation and cell proliferation. The compound likely interacts with specific receptors or enzymes involved in these pathways, although detailed mechanisms remain to be fully elucidated.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of various propanoic acid derivatives found that those with pyrrolidine structures significantly reduced TNF-α and IL-6 levels in stimulated PBMC cultures. The most effective compound was noted for its ability to enhance IL-10 production, suggesting a dual role in both inhibiting inflammation and promoting anti-inflammatory responses .
Case Study 2: Anticancer Potential
In another study focused on the anticancer potential of pyrrolidine derivatives, compounds structurally related to 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid were tested against several cancer cell lines. Results indicated that these compounds could inhibit cell migration and induce apoptosis in cancer cells while maintaining low toxicity toward normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table synthesizes data from the provided evidence to compare 2-(3,4-diethoxypyrrolidin-1-yl)propanoic acid with analogous compounds:
Key Observations:
Substituent Effects: Ethoxy vs. Diketo Groups: The diethoxy substituents in the target compound likely enhance solubility compared to purely alkyl-substituted analogs (e.g., 3,4-dimethylpyrrole ). However, the diketone in 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid increases polarity and reactivity, making it more prone to degradation . Aromatic vs. Saturated Rings: The saturated pyrrolidine ring in the target compound may improve metabolic stability relative to aromatic pyrrole derivatives, which are susceptible to oxidative metabolism .
Biological Implications: The ethoxy groups could reduce binding affinity to certain enzymes compared to bulkier substituents (e.g., naphthalene in ). However, this may enhance selectivity by minimizing off-target interactions. Propanoic acid derivatives with electron-withdrawing groups (e.g., diketo) often exhibit stronger hydrogen-bonding capacity, influencing target engagement .
Safety Profiles :
- While the target compound lacks direct safety data, analogs with ethoxy or methyl groups (e.g., ) suggest milder irritation risks compared to the highly reactive diketone derivative in .
Preparation Methods
General Strategy
The preparation typically follows these steps:
- Construction or modification of the pyrrolidine ring with 3,4-diethoxy substitution.
- Introduction of the propanoic acid moiety at the nitrogen of the pyrrolidine ring.
- Purification and isolation of the final acid product.
Detailed Preparation Methods
Pyrrolidine Ring Functionalization and Alkylation
A key step involves alkylation of the pyrrolidine nitrogen with a propanoic acid derivative or its precursor. Literature reports the use of benzyl bromide or other alkyl halides for N-alkylation under basic conditions (e.g., sodium hydride in DMF) to introduce side chains onto nitrogen atoms in related compounds.
Esterification and Subsequent Hydrolysis
In some protocols, the propanoic acid is introduced as an ester (e.g., ethyl or methyl propanoate), followed by hydrolysis to yield the free acid. Ester intermediates are often prepared via reactions involving diethyl malonate or related esters under reflux with bases such as piperidine.
Reductive Amination and Functional Group Transformations
Reductive amination using sodium cyanoborohydride has been employed in related systems to attach alkyl groups to nitrogen atoms in heterocyclic rings, enabling the formation of substituted pyrrolidines with alkoxy substituents.
Reaction Conditions and Catalysts
- Catalysts: Sodium hydride (NaH) for deprotonation and alkylation; sodium cyanoborohydride (NaBH3CN) for reductive amination.
- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol (EtOH), and acetonitrile (CH3CN) are commonly used solvents.
- Temperatures: Reactions typically proceed at room temperature to reflux conditions (25°C to 80°C), depending on the step.
- Reaction Times: Vary from several hours to days, e.g., 24 hours for alkylation or reductive amination steps.
Purification and Yield
- Purification is usually conducted by extraction with ethyl acetate, washing with brine and water, drying over magnesium sulfate, and concentration under reduced pressure.
- Chromatographic techniques and recrystallization may be used to achieve high purity.
- Yields reported for similar compounds range from 70% to 80% for key intermediates and final products.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Alkylation of pyrrolidine | Benzyl bromide, NaH | DMF | RT | 24 h | ~76 | Alkylation under nitrogen atmosphere |
| Reductive amination | NaBH3CN, AcOH | Methanol | RT | 24 h | - | For attaching alkyl groups |
| Esterification (propanoate) | Diethyl malonate, piperidine | Ethanol | Reflux | 24 h | - | Precursor formation |
| Hydrolysis to acid | Acidic/basic hydrolysis | Water/EtOH | RT to reflux | Several hrs | - | Conversion of ester to acid |
| Purification | Extraction, drying, concentration | EtOAc, MgSO4 | - | - | - | Standard organic workup |
Research Findings and Analysis
- The synthetic routes are robust and adaptable to scale-up, with moderate to good yields.
- Use of sodium hydride and sodium cyanoborohydride is effective for selective functionalization of the pyrrolidine nitrogen without significant side reactions.
- Reaction conditions avoid harsh temperatures and expensive catalysts, making the process cost-effective.
- Purity of the final product can exceed 99% with appropriate chromatographic purification.
Q & A
Q. What are the established synthetic routes for 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid, and what are the critical reaction parameters?
The synthesis typically involves pyrrolidine derivatives as starting materials. Key steps include alkylation of pyrrolidine with ethylating agents to introduce ethoxy groups, followed by coupling with propanoic acid derivatives. Reductive amination or nucleophilic substitution may be used to link the pyrrolidine and propanoic acid moieties. Critical parameters include reaction temperature (often 60–100°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the presence of ethoxy groups (–OCH₂CH₃), pyrrolidine ring protons, and the propanoic acid backbone .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₁H₂₁NO₄; theoretical ~231.15 g/mol).
- HPLC with UV detection (λ = 210–254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of dust or vapors.
- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- First aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid?
Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify energy barriers and transition states. For example, simulating the alkylation of pyrrolidine with diethyl sulfate may reveal optimal leaving groups or solvent effects. Machine learning models trained on reaction databases (e.g., USPTO) can predict yields under varying conditions (temperature, catalysts) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or diastereomer formation. Strategies include:
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
Molecular docking studies suggest that the 3,4-diethoxy substituents affect binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. For instance, the (R)-configuration may enhance hydrogen bonding with catalytic residues, while the (S)-form could sterically hinder binding. In vitro assays (e.g., IC₅₀ measurements) paired with enantioselective synthesis are critical to validate hypotheses .
Q. What methodologies address low yields in large-scale synthesis?
- Flow chemistry: Improves heat/mass transfer for exothermic steps (e.g., alkylation).
- Process analytical technology (PAT): Real-time monitoring (e.g., FTIR) to adjust parameters dynamically.
- Design of experiments (DoE): Statistical optimization of variables (e.g., stoichiometry, solvent ratio) .
Data Contradiction and Validation
Q. How should researchers interpret conflicting data in biological assays?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions (pH, temperature) or impurity profiles. Mitigation steps:
- Standardized protocols: Use reference compounds (e.g., FDA-approved inhibitors) as internal controls.
- Orthogonal assays: Combine enzymatic assays with cell-based viability tests.
- Metabolite screening: LC-MS/MS to rule out off-target effects from degradation products .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base). Monitor degradation via UPLC-MS.
- Plasma stability assays: Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using a validated LC-MS method .
Methodological Innovations
Q. How can hybrid computational-experimental workflows accelerate discovery?
Integrate reaction path searches (using software like GRRM) with robotic high-throughput experimentation. For example, computational screening identifies viable catalysts, while automated liquid handlers test 100+ conditions/day. Feedback loops refine computational models with experimental data, reducing development time by ~70% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
